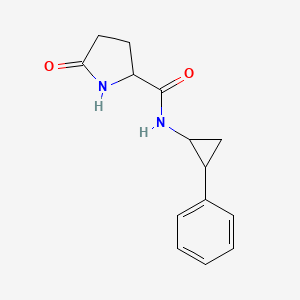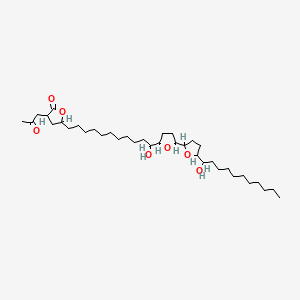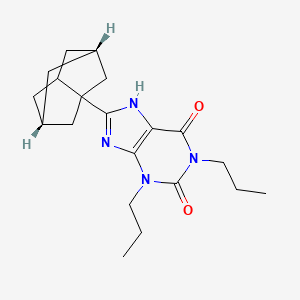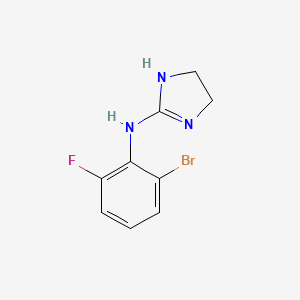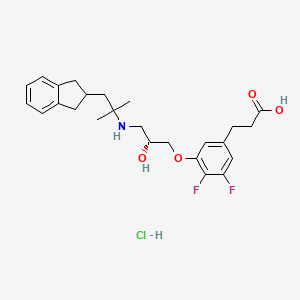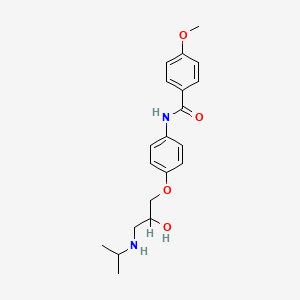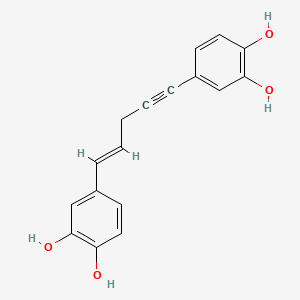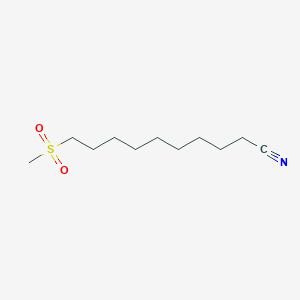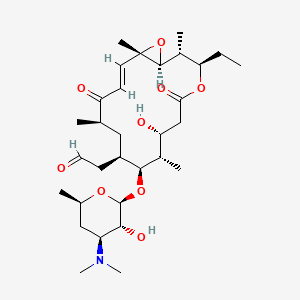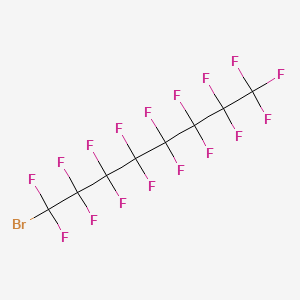
Perflubron
Vue d'ensemble
Description
Le perflubron, également connu sous le nom de bromure de perfluorooctyle, est un composé perfluoré de formule chimique C8BrF17. C'est un liquide incolore et inodore connu pour son inertie chimique élevée et sa stabilité thermique. Le this compound est principalement utilisé comme agent de contraste pour l'imagerie par résonance magnétique, la tomodensitométrie et l'échographie . Il a été approuvé pour cet usage par la Food and Drug Administration des États-Unis en 1993 .
Applications De Recherche Scientifique
Perflubron has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its inertness and stability.
Biology: Employed in studies involving liquid breathing and oxygen delivery systems.
Medicine: Utilized as a contrast medium for imaging techniques and as an oxygen carrier in blood substitutes.
Industry: Applied in the production of specialized materials and coatings due to its unique chemical properties.
Mécanisme D'action
Target of Action
Perflubron, also known as Oxygent, is primarily developed as an intravascular oxygen carrier . Its main target is to augment oxygen delivery in surgical patients .
Mode of Action
This compound works by maintaining hemodynamic stability during major surgery . This stability potentially reduces or avoids the need for intraoperative transfusions of donor blood . The emulsion has the ability to enable patients to be physiologically stable and safe at lower intraoperative hemoglobin levels .
Result of Action
This compound’s action results in enhanced oxygen delivery and maintenance of hemodynamic stability during surgery . This can potentially reduce the need for blood transfusions during surgery . In addition, it has been shown to inhibit lung cellular inflammation and the expression of certain chemokines in the context of respiratory syncytial virus infection .
Action Environment
Environmental factors can influence the action of this compound. For instance, a study demonstrated that nebulized this compound, when combined with carbon dioxide, rapidly dilated constricted airways in an ovine model of allergic asthma . This suggests that the method of administration and the presence of other gases can influence this compound’s efficacy.
Orientations Futures
Perflubron and other perfluorocarbons are being explored for various biological applications beyond their use as contrast agents . For instance, they’re being investigated for use in liquid breathing in premature infants with respiratory distress , and as oxygen carriers to reduce the need for blood transfusions . These areas represent promising future directions for this compound.
Analyse Biochimique
Biochemical Properties
Perflubron plays a crucial role in biochemical reactions, particularly in oxygen transport and delivery. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with hemoglobin, enhancing its oxygen-carrying capacity. Additionally, this compound can interact with lipids and proteins in the bloodstream, serving as a sorbent for biologically active compounds . These interactions are primarily non-covalent, relying on the unique chemical structure of this compound to facilitate binding and transport.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can enhance oxygen delivery to hypoxic tissues, thereby influencing cellular respiration and energy production. It also impacts the expression of genes involved in oxidative stress response and inflammation . These effects are crucial for its therapeutic applications, particularly in conditions where oxygen delivery is compromised.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to dissolve and transport gases like oxygen and carbon dioxide. At the molecular level, this compound binds to oxygen molecules through van der Waals forces, allowing it to carry and release oxygen efficiently. This binding interaction does not involve enzyme inhibition or activation but rather relies on the physical properties of this compound . Additionally, this compound can influence gene expression by modulating the cellular oxygen levels, which in turn affects transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable, but over extended periods, it can degrade into smaller perfluorinated compounds . These degradation products can have different biochemical properties and may impact cellular function differently. Long-term studies have shown that this compound can persist in the bloodstream and tissues, affecting metabolic processes and cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively enhances oxygen delivery without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects such as lipid accumulation and inflammation . Threshold effects have been observed, where the benefits of this compound plateau at a certain dosage, and any further increase in dosage leads to diminishing returns or negative outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an oxygen carrier. It interacts with enzymes and cofactors involved in cellular respiration and oxidative phosphorylation . This compound can also affect metabolic flux by altering the availability of oxygen, which in turn influences the levels of various metabolites. These interactions are crucial for its therapeutic applications, as they help optimize oxygen delivery and utilization in tissues.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as lipid droplets and mitochondria, where it exerts its effects on cellular function. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in lipid-rich compartments, such as lipid droplets and cell membranes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles. In these compartments, this compound can interact with lipids and proteins, influencing their function and stability. Its presence in mitochondria is particularly important for its role in enhancing cellular respiration and energy production.
Méthodes De Préparation
Le perflubron est généralement synthétisé par des réactions de fluoration, impliquant généralement la réaction d'octane ou d'autres hydrocarbures avec du gaz fluor et du gaz brome . Ce processus nécessite un contrôle précis de la température et de la pression de réaction pour garantir la qualité et la pureté du produit . Les méthodes de production industrielle impliquent souvent l'émulsification du composé dans des phospholipides de jaune d'œuf, similaires à ceux utilisés pour la nutrition parentérale totale .
Analyse Des Réactions Chimiques
Le perflubron subit divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome dans le this compound peut être remplacé par d'autres halogènes ou groupes fonctionnels dans des conditions spécifiques.
Réactions d'oxydation et de réduction : Bien que le this compound soit généralement chimiquement inerte, il peut subir des réactions d'oxydation et de réduction dans des conditions extrêmes.
Réactifs et conditions courantes : Des réactifs tels que les halogènes (chlore, fluor) et les agents oxydants ou réducteurs forts sont couramment utilisés dans ces réactions. Les conditions impliquent souvent des températures et des pressions élevées pour faciliter les réactions.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés halogénés du this compound.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme solvant et réactif dans diverses réactions chimiques en raison de son inertie et de sa stabilité.
Biologie : Employé dans des études impliquant la respiration liquide et les systèmes de distribution d'oxygène.
Industrie : Appliqué dans la production de matériaux et de revêtements spécialisés en raison de ses propriétés chimiques uniques.
5. Mécanisme d'action
Le this compound exerce ses effets principalement par sa capacité à transporter et à délivrer de l'oxygène. Lorsqu'il est émulsifié, le this compound peut maintenir la stabilité hémodynamique pendant les interventions chirurgicales majeures, réduisant potentiellement ou évitant les transfusions intra-opératoires de sang de donneur . Il permet aux patients d'être physiologiquement stables et sûrs à des niveaux d'hémoglobine intra-opératoires plus faibles . Les cibles moléculaires et les voies impliquées comprennent la stabilisation de la délivrance d'oxygène et la réduction du stress oxydatif pendant les interventions chirurgicales.
Comparaison Avec Des Composés Similaires
Le perflubron est unique parmi les perfluorocarbures en raison de sa structure chimique et de ses propriétés spécifiques. Des composés similaires incluent :
Perfluorodécaline : Un autre perfluorocarbone utilisé comme transporteur d'oxygène et dans des études de respiration liquide.
Perfluorotributylamine : Utilisé dans des applications similaires mais avec des propriétés chimiques et une réactivité différentes.
Perfluorobutylperfluorotétrahydrofurane : Connu pour sa haute solubilité pour les gaz et utilisé dans les systèmes de délivrance de médicaments.
La singularité du this compound réside dans sa combinaison spécifique d'atomes de brome et de fluor, qui confèrent des propriétés chimiques et physiques distinctes, le rendant particulièrement adapté aux applications médicales et industrielles.
Propriétés
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWXOGTJWMJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC8F17, C8BrF17 | |
| Record name | Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046560 | |
| Record name | 1-Bromoheptadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels. | |
| Record name | Perflubron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
423-55-2 | |
| Record name | Perfluorooctyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubron [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Bromoheptadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERFLUBRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
